molecular formula C5H12N2O B2884685 2-Methylbutanohydrazide CAS No. 70195-11-8

2-Methylbutanohydrazide

Cat. No.: B2884685
CAS No.: 70195-11-8
M. Wt: 116.164
InChI Key: XZHQUWDDJFKLND-UHFFFAOYSA-N
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Description

2-Methylbutanohydrazide is an organic compound with the molecular formula C5H12N2O. It is a hydrazide derivative of 2-methylbutanoic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2-Methylbutanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 2-Methylbutanohydrazide is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Relevant Papers One relevant paper is “Some Hydrazones of 2‐Aroylamino‐3‐methylbutanohydrazide: Synthesis, Molecular Modeling Studies, and Identification as Stereoselective Inhibitors of HIV‐1” by Esra Tatar and others . This paper discusses the synthesis of acylhydrazone derivatives bearing amino acid side chains for the evaluation of their antiviral activity against various types of viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutanohydrazide can be synthesized through the reaction of 2-methylbutanoic acid with hydrazine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the hydrazide. The reaction conditions usually include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2-methylbutanohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved may include the inhibition of metabolic processes or the modification of protein structures.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: The parent compound from which 2-methylbutanohydrazide is derived.

    Hydrazine derivatives: Other hydrazides with similar structures and properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

2-methylbutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHQUWDDJFKLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875589
Record name 2-METHYLBUTYRIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70195-11-8
Record name 2-METHYLBUTYRIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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